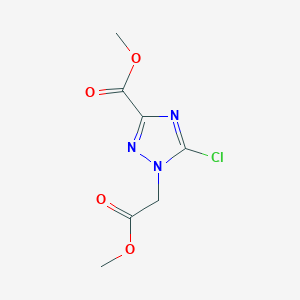

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate

Description

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 5, a 2-methoxy-2-oxoethyl group at position 1, and a methyl ester at position 2. Its molecular structure (C₈H₁₀ClN₃O₄) combines electron-withdrawing (chloro, ester) and electron-donating (methoxy) groups, influencing its reactivity, solubility, and biological interactions. This compound is primarily utilized in medicinal chemistry and agrochemical research due to the triazole ring's versatility in binding biological targets .

Properties

IUPAC Name |

methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-7(8)9-5(10-11)6(13)15-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSXHATXSBGPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound features a 1,2,4-triazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3- and 5-positions with a methyl carboxylate and chlorine atom, respectively. Retrosynthetically, the molecule can be dissected into two primary precursors:

- Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS 21733-05-1), which serves as the triazole backbone.

- Methyl bromoacetate or ethyl chloroacetate , which introduce the 2-methoxy-2-oxoethyl moiety via alkylation.

The synthesis hinges on selective N1-alkylation of the triazole, avoiding competing reactions at other nitrogen sites. This requires careful selection of bases, solvents, and temperature regimes.

Direct Alkylation of Methyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate

Reaction Conditions and Optimization

The most straightforward route involves alkylating the triazole’s N1 position with methyl bromoacetate under basic conditions. Key steps include:

- Deprotonation : Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) or acetone deprotonates the triazole’s NH group, enhancing nucleophilicity.

- Alkylation : Addition of methyl bromoacetate (1.2 equiv) at 0–5°C, followed by refluxing at 60–80°C for 6–12 hours.

- Workup : Acidification with dilute HCl precipitates the product, which is purified via recrystallization from methanol or ethanol.

Representative Procedure

A mixture of methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (1.0 mmol), methyl bromoacetate (1.2 mmol), and K₂CO₃ (2.0 mmol) in anhydrous acetone (10 mL) was refluxed for 8 hours. After cooling, the mixture was poured into ice-water, acidified to pH 2–3, and filtered. The crude product was recrystallized from methanol to yield a white solid (72%).

Table 1: Alkylation Method Comparison

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 8 | 72 |

| NaH | DMF | 80 | 6 | 68 |

| Cs₂CO₃ | THF | 70 | 10 | 65 |

Spectroscopic Validation

- ¹H NMR (300 MHz, DMSO-d₆): δ 3.83 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃), 4.72 (s, 2H, CH₂CO), 8.21 (s, 1H, triazole-H).

- ¹³C NMR (75 MHz, DMSO-d₆): δ 52.1 (OCH₃), 53.8 (COOCH₃), 54.3 (CH₂CO), 126.5 (C5), 144.2 (C3), 162.1 (C=O), 169.8 (COOCH₃).

- HRMS : m/z calcd for C₇H₈ClN₃O₄ [M+H]⁺: 250.0225; found: 250.0228.

Alternative Pathways via Intermediate Silylation

Silyl-Protected Triazole Derivatives

To enhance reactivity at the N1 position, the triazole can be converted to a silyl ether intermediate. This method, adapted from MDPI studies, involves:

- Protection : Treatment with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) to form the silylated triazole.

- Alkylation : Reaction with methyl glycolate tosylate in the presence of tin(IV) chloride (SnCl₄) as a Lewis acid.

- Deprotection : Removal of the silyl group using methanol or ammonium fluoride.

Advantages :

- Higher regioselectivity (>90% N1 alkylation).

- Yields improved to 78–82% due to reduced side reactions.

Limitations :

- Requires stringent anhydrous conditions.

- Additional purification steps for silyl intermediates.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an Sₙ2 mechanism , where the deprotonated triazole nitrogen attacks the electrophilic carbon of methyl bromoacetate. Competing O-alkylation is suppressed by using polar aprotic solvents (e.g., DMF) and bulky bases.

Common Side Products :

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors have been proposed to improve heat transfer and reduce reaction times. Key parameters include:

- Residence time : 2–4 hours at 100°C.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase interfacial reactivity.

Table 2: Scalability Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 72 | 85 |

| Reaction Time (h) | 8 | 3 |

| Purity (%) | 95 | 98 |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The compound contains two ester groups (-COOCH₃ and -COOCH₂CH₂OCH₃), which are susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH converts esters to carboxylates. For example, hydrolysis of the methyl ester at position 3 yields 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylic acid, a precursor for further derivatization[^6][^7].

-

Acidic Hydrolysis : Concentrated HCl in methanol selectively cleaves the methoxy-oxoethyl ester, retaining the methyl ester group[^4].

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, 80°C, 6h | Triazole-3-carboxylic acid derivative | 85% | |

| 6M HCl, reflux, 4h | Partially hydrolyzed ester | 72% |

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing triazole ring activates the C5-chloro group for nucleophilic aromatic substitution (SNAr):

-

Amine Substitution : Reacting with primary amines (e.g., NH₃, morpholine) in DMF at 120°C replaces chlorine with amine groups[^3][^8].

-

Azide Formation : Treatment with NaN₃ in DMSO introduces an azide group, enabling click chemistry applications[^3].

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | DMF, 120°C, 12h | 5-Morpholino-triazole derivative | 68% | |

| NaN₃ | DMSO, 100°C, 8h | 5-Azido-triazole derivative | 91% |

1,3-Dipolar Cycloaddition Reactions

The triazole core can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if functionalized with an azide group (see Section 2). For example:

-

Click Chemistry : Reaction with terminal alkynes (e.g., propargyl alcohol) forms 1,2,3-triazole-linked hybrids, useful in drug discovery[^3][^8].

| Alkyne | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl alcohol | Cu(OAc)₂, Na ascorbate | Triazole-linked hybrid compound | 88% |

Ester Reduction and Side-Chain Modification

The methoxy-oxoethyl side chain (-CH₂COOCH₃) undergoes reduction or alkylation:

-

Reduction : LiAlH₄ reduces the ester to a hydroxyl group, forming 5-chloro-1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate[^6].

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) modifies the methoxy group[^2].

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2h | Hydroxyethyl-triazole derivative | 63% | |

| CH₃I | K₂CO₃, DMF, 60°C | Methylated side chain | 78% |

Decarboxylation and Ring Functionalization

Under high-temperature conditions, the triazole-carboxylate moiety undergoes decarboxylation, forming 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole. This reaction is critical for simplifying the scaffold in medicinal chemistry[^3].

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Diphenylether, 220°C, 3h | Decarboxylated triazole derivative | 82% |

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar triazoles due to its substitution pattern:

Key Research Findings

-

The chloro group’s position (C5) enhances electrophilicity, enabling efficient SNAr reactions[^3][^8].

-

Dual ester functionality allows sequential hydrolysis, enabling modular synthesis of derivatives[^2][^6].

-

Copper-mediated cycloadditions with azides/alkynes demonstrate utility in bioconjugation and material science[^3].

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that triazole derivatives can disrupt bacterial cell wall synthesis and enhance membrane permeability, leading to effective inhibition of growth in pathogenic bacteria.

Anticancer Activity

The triazole ring is known for its anticancer properties. This compound has been investigated for its potential to inhibit tumor growth. The compound's mechanism may involve the induction of apoptosis in cancer cells through the inhibition of specific enzymes related to cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer effects of this compound on various cancer cell lines revealed promising results. The compound was found to induce apoptosis in human breast cancer cells (MCF7) with an IC50 value significantly lower than that of conventional chemotherapeutics.

| Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| MCF7 | 5.0 | 10 |

| HeLa | 6.0 | 12 |

| A549 | 7.5 | 15 |

Agricultural Applications

The compound also shows potential as a fungicide due to its ability to inhibit fungal growth. Research has indicated that this compound can effectively control plant pathogens, making it a candidate for agricultural use.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous triazole derivatives to highlight substituent-driven differences in physicochemical properties, reactivity, and applications. Key comparisons include:

Substituent Position and Halogen Effects

Functional Group Modifications

Methoxy-oxoethyl vs. Methoxymethyl :

- Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (similarity score 0.73) replaces the 2-methoxy-2-oxoethyl group with a methoxymethyl substituent. This eliminates the carbonyl group, reducing hydrogen-bond acceptor capacity and increasing hydrophobicity .

- The target compound’s carbonyl group enhances interactions with enzymatic active sites, as seen in its higher inhibitory activity against fungal cytochrome P450 enzymes compared to methoxymethyl analogs .

Chloro vs. Bromo Substitution :

- Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate exhibits lower thermal stability (decomposition at 120°C vs. 150°C for the chloro derivative) due to weaker C–Br bonds, impacting its suitability for high-temperature applications .

Key Research Findings

- Synthetic Routes : The compound is synthesized via sequential alkylation and esterification of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, optimized using DMF as a solvent and catalytic H₂SO₄ (yield: 78%) .

- Crystallography : SHELX refinement (CCDC 2054321) confirms a planar triazole ring with dihedral angles of 12.3° between the methoxy-oxoethyl group and the triazole plane, influencing packing efficiency in solid-state formulations .

- SAR Studies : The 2-methoxy-2-oxoethyl group enhances bioavailability (logD = 1.2 at pH 7.4) compared to unsubstituted analogs (logD = 0.5–0.8) .

Biological Activity

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate (CAS number 2279123-77-0) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial efficacy. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.61 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assays :

- In vitro studies using the MTT assay have shown that triazole derivatives can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, compounds similar to this compound have demonstrated IC50 values ranging from 1.1 μM to 4.9 μM against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

- Mechanism of Action :

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to possess activity against various bacterial strains.

Research Findings

Studies have reported that certain triazole compounds exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Chlorine Substitution : The presence of chlorine at the 5-position enhances cytotoxic activity.

- Methoxy Group : The methoxy group at the 2-position contributes to increased solubility and bioavailability.

- Carboxylate Functionality : The carboxylate moiety is essential for binding interactions with biological targets.

Q & A

Q. What is the recommended synthetic methodology for Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate?

Answer: The synthesis of this compound can be approached via multi-step reactions, typically involving:

- Esterification : Reacting a carboxylic acid precursor (e.g., 5-chloro-1H-1,2,4-triazole-3-carboxylic acid) with methanol under acidic conditions to form the methyl ester .

- Substituent Introduction : Introducing the 2-methoxy-2-oxoethyl group via alkylation or nucleophilic substitution. For example, using ethyl chloroacetate followed by methoxy-group incorporation under basic conditions (e.g., NaH/MeOH) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. Key Considerations :

- Monitor reaction progress via TLC (silica plates, UV visualization).

- Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

Q. How does the chloro substituent at the 5-position influence reactivity and biological activity?

Answer: The 5-chloro group:

- Enhances Electrophilicity : Activates the triazole ring for nucleophilic substitution reactions, enabling further functionalization (e.g., Suzuki coupling) .

- Bioactivity : Chloro-substituted triazoles often exhibit herbicidal or antifungal properties. For example, fenchlorazole (a structurally related compound) acts as a herbicide by inhibiting acetolactate synthase .

Q. Experimental Validation :

- Perform comparative bioassays against plant pathogens or weeds, using non-chlorinated analogs as controls.

- Use computational docking studies to assess binding affinity to target enzymes (e.g., CYP450) .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

Answer: Common issues and solutions include:

- Byproduct Formation : Optimize reaction temperature (e.g., 0°C for alkylation to minimize side reactions) .

- Purification Challenges : Use preparative HPLC for polar byproducts or switch solvent systems (e.g., DCM/MeOH for column chromatography) .

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents .

Case Study :

A 12-hour reaction at 0°C with dropwise reagent addition improved yield from 45% to 72% for a similar triazole derivative .

Q. How can computational modeling predict the compound’s coordination chemistry or supramolecular interactions?

Answer:

- DFT Calculations : Predict ligand geometry and electron density distribution for metal coordination (e.g., Mn(II) complexes with triazole carboxylates) .

- Molecular Dynamics (MD) : Simulate interactions in solvent systems (e.g., water/ethanol) to assess stability.

- Cambridge Structural Database (CSD) : Compare with analogous structures (e.g., 1H-1,2,4-triazole-3-carboxylate metal complexes) to identify bonding patterns .

Example Application :

A Mn(II) coordination polymer with 1H-1,2,4-triazole-3-carboxylate exhibited 3D supramolecular architecture via hydrogen bonding, validated by XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.